N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring and the sulfonamide group makes this compound interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Substitution Reactions: The final compound is obtained by introducing the 3-ethylphenyl and 2-methyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The thiazole ring may also interact with various molecular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit significant biological activities
Sulfonamide Derivatives: Compounds containing the sulfonamide group, known for their antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves organic synthesis techniques that ensure the correct formation of the compound. Methods such as elemental analysis and spectroscopic techniques (NMR, LC/MS) are employed to confirm the structure and purity of the synthesized compound .
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated the affinity of synthesized compounds to GABAergic biotargets, using a pentylenetetrazole (PTZ)-induced seizure model in mice. While some derivatives did not show anticonvulsant activity, a correlation was established between in vivo studies and in silico docking results into GABA_A receptor sites . The cyclic amide fragment was identified as crucial for the expression of anticonvulsant activity.
Antimicrobial and Cytotoxic Activity
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives, including those related to this compound, have shown promising results against various bacterial strains. Specifically, modifications on the phenyl ring significantly influenced antibacterial profiles, with certain substitutions enhancing activity against gram-positive bacteria .
Antioxidant Properties
In addition to its anticonvulsant and antimicrobial activities, this compound has been evaluated for antioxidant properties. Studies indicate that quinazoline derivatives can exhibit significant free radical scavenging activities, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOIWJUOEFPTNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.